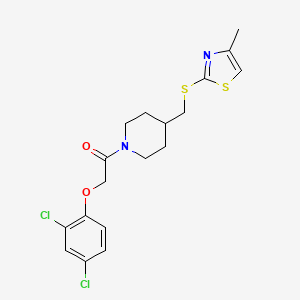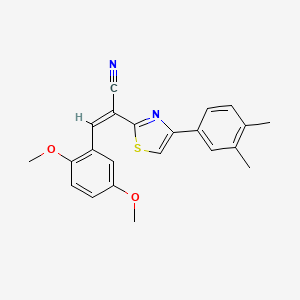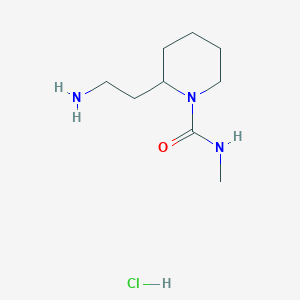
2-(2-Aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidinone derivative with a butan-2-yl group and a propan-2-yl group attached to it. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidinone core, with the butan-2-yl and propan-2-yl groups attached at the appropriate positions. The exact 3D structure would depend on the specific stereochemistry at the chiral centers, if any .Chemical Reactions Analysis
Pyrimidinones can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The reactivity of this specific compound would depend on the nature and position of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the nature and position of the substituents .Applications De Recherche Scientifique
Antiproliferative Properties
Triazoles, including EN300-1608822, have gained attention due to their antiproliferative properties. Researchers have explored their potential in inhibiting cell growth and division, particularly in cancer cells. EN300-1608822 may interfere with critical cellular processes, making it a candidate for further investigation in cancer therapy .
Antifungal Activity
Triazoles exhibit antifungal properties, and EN300-1608822 could be explored as a potential antifungal agent. Investigating its efficacy against fungal pathogens could provide valuable insights for developing antifungal drugs .
Antidiabetic Applications
EN300-1608822’s chemical structure suggests it might have relevance in diabetes research. Researchers could explore its effects on glucose metabolism, insulin sensitivity, or other aspects related to diabetes management .
Antibacterial Potential
Triazoles have demonstrated antibacterial activity against various bacterial strains. EN300-1608822 could be evaluated for its effectiveness against specific bacteria, potentially contributing to the development of novel antibiotics .
Anticancer Investigations
Given the broad spectrum of triazole applications, EN300-1608822 might also exhibit direct anticancer effects. Researchers could study its impact on cancer cell lines, tumor growth, and apoptosis pathways .
Antioxidant and Anti-inflammatory Properties
Triazoles are known for their antioxidant and anti-inflammatory activities. EN300-1608822 could be assessed for its ability to scavenge free radicals and modulate inflammatory responses .
Corrosion Inhibition
Triazoles are used as corrosion inhibitors in various industries. Researchers might explore EN300-1608822’s potential to protect metal surfaces from corrosion .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-5-11(4,12)10-13-8(7(2)3)6-9(15)14-10;;/h6-7H,5,12H2,1-4H3,(H,13,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTFNRBWAJDVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)C(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2809185.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2809187.png)
![1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide](/img/structure/B2809190.png)
![3,7-Dibromoimidazo[1,5-a]pyridine](/img/structure/B2809191.png)


![N-[[4-(4-Ethyl-3-oxopiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809195.png)

![methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2809199.png)

![2-(4-methoxy-3-methylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2809205.png)


